molecular formula C16H12N2O2 B2783360 2-(3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzonitrile CAS No. 1326890-19-0

2-(3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzonitrile

Cat. No.: B2783360
CAS No.: 1326890-19-0
M. Wt: 264.284
InChI Key: FRJPBSOHVIFLPF-UHFFFAOYSA-N
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Description

2-(3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzonitrile is an organic compound that belongs to the class of benzoxazepines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzoxazepine ring fused with a benzonitrile group, which may contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of an ortho-aminobenzonitrile with a suitable carbonyl compound under acidic or basic conditions to form the benzoxazepine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming more oxidized derivatives.

    Reduction: Reduction reactions could lead to the formation of reduced analogs with different functional groups.

    Substitution: The benzonitrile group may participate in nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used, but could include various substituted benzoxazepines and benzonitriles.

Scientific Research Applications

2-(3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzonitrile may have applications in several fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. It may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazepines: Known for their sedative and anxiolytic properties.

    Benzoxazoles: Another class of compounds with diverse biological activities.

    Benzonitriles: Often used as intermediates in organic synthesis.

Uniqueness

2-(3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzonitrile is unique due to its specific ring structure and functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-(3-oxo-5H-1,4-benzoxazepin-4-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2/c17-9-12-5-1-3-7-14(12)18-10-13-6-2-4-8-15(13)20-11-16(18)19/h1-8H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRJPBSOHVIFLPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2OCC(=O)N1C3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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